4-Iodo-3,5-dimethylbenzoic acid 4-Iodo-3,5-dimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13872209
InChI: InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
SMILES: CC1=CC(=CC(=C1I)C)C(=O)O
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

4-Iodo-3,5-dimethylbenzoic acid

CAS No.:

Cat. No.: VC13872209

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3,5-dimethylbenzoic acid -

Specification

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name 4-iodo-3,5-dimethylbenzoic acid
Standard InChI InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12)
Standard InChI Key ITSKPDOEVOVDBZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1I)C)C(=O)O
Canonical SMILES CC1=CC(=CC(=C1I)C)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by its SMILES notation: CC1=CC(=CC(=C1I)C)C(=O)O, which highlights the iodine substituent at position 4 and methyl groups at positions 3 and 5 . The InChIKey ITSKPDOEVOVDBZ-UHFFFAOYSA-N provides a standardized identifier for its 3D conformation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight276.07 g/mol
Density1.8 ± 0.1 g/cm³
Boiling Point337.6 ± 30.0 °C (at 760 mmHg)
Flash Point158.0 ± 24.6 °C
LogP (Partition Coefficient)3.94

The logP value of 3.94 indicates moderate hydrophobicity, suggesting favorable membrane permeability in biological systems . Its vapor pressure (0.0 ± 0.8 mmHg at 25°C) reflects low volatility under ambient conditions .

Synthesis and Manufacturing

Primary Synthetic Routes

4-Iodo-3,5-dimethylbenzoic acid is typically synthesized via electrophilic aromatic iodination of 3,5-dimethylbenzoic acid. This reaction leverages iodine’s electrophilic character under acidic conditions, often using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).

Example Protocol:

  • Substrate Preparation: 3,5-Dimethylbenzoic acid is dissolved in a polar aprotic solvent (e.g., dichloromethane).

  • Iodination: NIS and a catalytic amount of sulfuric acid are added to generate the iodinated product.

  • Workup: The crude product is purified via recrystallization from methanol or ethanol .

Applications in Research and Industry

Pharmaceutical Intermediate

The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl compounds with potential bioactivity . For example, the RSC publication (DOI: 10.1039/C8SC01016A) demonstrates decarboxylative halogenation strategies that could leverage 4-iodo-3,5-dimethylbenzoic acid as a substrate .

Materials Science

The compound’s aromatic rigidity and halogen content make it a candidate for liquid crystal materials or metal-organic frameworks (MOFs), where iodine’s polarizability enhances intermolecular interactions.

FieldApplication ExampleRationale
Medicinal ChemistrySynthesis of kinase inhibitorsIodine enables aryl-aryl coupling
Materials ScienceMOF linkersSteric and electronic modulation
Organic ElectronicsCharge-transfer complexesHeavy atom effect enhances conductivity

Comparative Analysis with Halogenated Analogues

Bromo vs. Iodo Derivatives

The brominated analogue, 4-bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7), shares similar reactivity but differs in bond strength (C–I: 240 kJ/mol vs. C–Br: 285 kJ/mol), affecting reaction kinetics in cross-coupling .

Table 3: Halogen Comparison

Property4-Iodo Derivative4-Bromo Derivative
Molecular Weight276.07 g/mol229.07 g/mol
Bond Dissociation Energy240 kJ/mol285 kJ/mol
Typical ReactivityFaster in coupling reactionsSlower but more selective

Future Research Directions

  • Biological Activity Screening: No studies currently explore its antimicrobial or anticancer potential.

  • Green Synthesis Methods: Developing catalytic iodination protocols to reduce waste.

  • MOF Fabrication: Investigating its use in porous materials for gas storage.

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